molecular formula C20H45NO5S B12763634 2-(diethylamino)ethanol;tetradecyl hydrogen sulfate CAS No. 64346-02-7

2-(diethylamino)ethanol;tetradecyl hydrogen sulfate

Cat. No.: B12763634
CAS No.: 64346-02-7
M. Wt: 411.6 g/mol
InChI Key: OBHDFCKSULBCPC-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanol and tetradecyl hydrogen sulfate are two distinct chemical compounds that can form a complex. Tetradecyl hydrogen sulfate is an anionic surfactant used in various industrial and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Tetradecyl hydrogen sulfate is prepared by the sulfation of tetradecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out in a suitable solvent, and the product is purified through neutralization and extraction processes.

Industrial Production Methods

Industrial production of 2-(diethylamino)ethanol involves continuous flow reactors where diethylamine and ethylene oxide are reacted in the presence of a catalyst . The process is optimized for high yield and purity.

Tetradecyl hydrogen sulfate is produced on an industrial scale by the sulfation of tetradecanol in large reactors. The process involves careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethanol undergoes various chemical reactions, including:

Tetradecyl hydrogen sulfate primarily undergoes:

Common Reagents and Conditions

Major Products

Mechanism of Action

2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds . Its high chemical stability allows it to participate in various reactions without degradation.

Tetradecyl hydrogen sulfate functions as a surfactant by reducing surface tension and forming micelles. In medical applications, it acts as a sclerosing agent by irritating the endothelial cells, leading to vein closure .

Properties

CAS No.

64346-02-7

Molecular Formula

C20H45NO5S

Molecular Weight

411.6 g/mol

IUPAC Name

2-(diethylamino)ethanol;tetradecyl hydrogen sulfate

InChI

InChI=1S/C14H30O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h2-14H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3

InChI Key

OBHDFCKSULBCPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO

Related CAS

65121-87-1

Origin of Product

United States

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